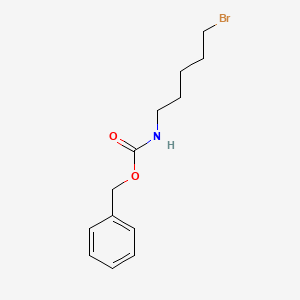
(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
Vue d'ensemble
Description
“(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol” is a chemical compound. It contains a total of 59 bonds, including 29 non-H bonds, 12 multiple bonds, 9 rotatable bonds, and 12 aromatic bonds. The structure also includes 3 six-membered rings, 1 ten-membered ring, 2 tertiary amines (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid at 0°C resulted in 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. This compound then reacted with (aryloxymethyl)oxiranes to afford new propan-2-ol derivatives of the tetrahydroisoquinoline series .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 65 bonds, including 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, and 18 aromatic bonds. It also includes 4 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Research on tetrahydroisoquinoline derivatives, including those structurally related to (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, has shown their significance in pharmacology due to their diverse biological activities. The synthesis and pharmacological evaluation of such derivatives have indicated their potential in inhibiting dopamine uptake and possessing dopaminomimetic properties, which are crucial for exploring antidepressant actions. This involves the structural modification of the tetrahydroisoquinoline skeleton to enhance activity, as demonstrated by Zára-Kaczián et al. (1986) who found specific substituents on the amino group to influence biological effects significantly, such as decreasing spontaneous motility in mice (Zára-Kaczián et al., 1986).
Chemical Synthesis Techniques
In the realm of synthetic chemistry, the compound and its analogs are used to explore new synthetic methodologies. For instance, the synthesis of propargylic amines with high enantiomeric excess showcases the role of similar compounds in developing new chemical reactions that can be broadly applied in organic synthesis and medicinal chemistry (Fan & Ma, 2013).
Anticancer Research
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including those structurally akin to the compound , have been synthesized and evaluated as potential anticancer agents. This includes research on substituted tetrahydroisoquinolines that have shown a range of biological properties, including antitumor activities, which underscores the relevance of such compounds in developing new therapeutic agents (Redda et al., 2010).
Nitric Oxide Synthase (NOS) Inhibitors
Compounds derived from tetrahydroisoquinoline, similar to (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, have been synthesized for their potential NOS inhibitory activities, which is significant for therapeutic applications related to the modulation of nitric oxide in various physiological and pathological processes (Zhang Da, 2003).
Propriétés
IUPAC Name |
(2R)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDGTKESWRSML-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol | |
CAS RN |
1616077-53-2 | |
| Record name | (2R)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)


![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)




![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)
![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)